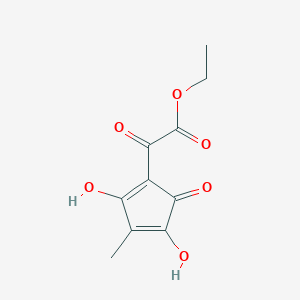![molecular formula C32H25NO4 B11493141 2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate](/img/structure/B11493141.png)
2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .
Scientific Research Applications
2-Ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Indeno Derivatives: These compounds contain the indeno group and are known for their diverse chemical properties
Uniqueness
2-Ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl butyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H25NO4 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[2-ethoxy-4-(9-oxo-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-11-yl)phenyl] butanoate |
InChI |
InChI=1S/C32H25NO4/c1-3-9-27(34)37-25-17-15-20(18-26(25)36-4-2)31-30-29(22-12-7-8-13-23(22)32(30)35)28-21-11-6-5-10-19(21)14-16-24(28)33-31/h5-8,10-18H,3-4,9H2,1-2H3 |
InChI Key |
KBOAADCMYUOTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(2-chlorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11493082.png)
![N-methyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493083.png)
![1H-Pyrazole-5-carboxamide, N-[4-(acetylamino)phenyl]-1-methyl-3-(trifluoromethyl)-](/img/structure/B11493089.png)
![4-[5-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11493099.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-methylphenyl)carbonyl]carbamate](/img/structure/B11493103.png)
![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11493109.png)
![[2-(3-Pyridyl)piperidino][7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazolin-10-yl]methanone](/img/structure/B11493115.png)
![N-(propan-2-yl)-2-{4-[(4-sulfamoylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B11493129.png)
![N-(3'-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11493132.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzamide](/img/structure/B11493135.png)
![4-amino-8-(3-methylphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11493144.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-(4-{5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B11493160.png)

